REACTION_CXSMILES
|
Cl[C:2]1[C:7]([N+:8]([O-:10])=[O:9])=[CH:6][CH:5]=[CH:4][N:3]=1.Cl.[NH2:12][CH2:13][C:14]([NH2:16])=[O:15].C(N(CC)CC)C>C(#N)C>[N+:8]([C:7]1[C:2]([NH:12][CH2:13][C:14]([NH2:16])=[O:15])=[N:3][CH:4]=[CH:5][CH:6]=1)([O-:10])=[O:9] |f:1.2|
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Name
|
|
Quantity
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1 g
|
Type
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reactant
|
Smiles
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ClC1=NC=CC=C1[N+](=O)[O-]
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Name
|
glycinamide hydrochloride
|
Quantity
|
3.11 g
|
Type
|
reactant
|
Smiles
|
Cl.NCC(=O)N
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Name
|
|
Quantity
|
3.1 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
35 mL
|
Type
|
solvent
|
Smiles
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C(C)#N
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
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Details
|
was heated
|
Type
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TEMPERATURE
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Details
|
at reflux for 161/2 hours
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Duration
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2 h
|
Type
|
FILTRATION
|
Details
|
The yellow precipitate was filtered off
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Type
|
FILTRATION
|
Details
|
filtered successively with water, absolute alcohol and acetone
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Type
|
CUSTOM
|
Details
|
The yellow solid was dried under high vacuum at room temperature
|
Type
|
CUSTOM
|
Details
|
to give 0.9 g (73.2%)
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C=1C(=NC=CC1)NCC(=O)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |